pKa Shift and Differential Ionization
The target compound exhibits a predicted pKa of 2.61 ± 0.10, which is approximately 12.95 units lower than the predicted pKa of 15.56 for the 2-amino comparator ethyl 2-amino-4-methylpyrimidine-5-carboxylate [1]. This profound acidity difference arises from N-methylation at the C2 position, which reduces the basicity of the pyrimidine nitrogen and fundamentally alters the ionization state under physiological and synthetic pH conditions. In practice, the target compound will exist predominantly in neutral form at pH > 4, whereas the 2-amino analog remains protonated across nearly the entire aqueous pH range.
| Evidence Dimension | Predicted acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.61 ± 0.10 (predicted) |
| Comparator Or Baseline | Ethyl 2-amino-4-methylpyrimidine-5-carboxylate: pKa = 15.56 (predicted) |
| Quantified Difference | ΔpKa ≈ –12.95 units (target compound is a far stronger acid / weaker base) |
| Conditions | Predicted values calculated using JChem; no experimental titration data available for direct comparison. |
Why This Matters
A pKa difference of this magnitude determines whether the compound can be extracted, salted, or coupled under acidic, neutral, or basic conditions, directly impacting synthetic route design and procurement decisions for multi-step medicinal chemistry campaigns.
- [1] ChemBase. Ethyl 2-amino-4-methylpyrimidine-5-carboxylate. Acid pKa 15.555 (JChem predicted). View Source
